molecular formula C6H7Cl2NO B3058921 O-(4-chlorophenyl)hydroxylamine hydrochloride CAS No. 92829-67-9

O-(4-chlorophenyl)hydroxylamine hydrochloride

Cat. No.: B3058921
CAS No.: 92829-67-9
M. Wt: 180.03 g/mol
InChI Key: VVHWLFNAYRLPBL-UHFFFAOYSA-N
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Description

O-(4-chlorophenyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C6H7Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a hydroxylamine group attached to a 4-chlorophenyl ring, and it is typically found in the form of a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-chlorophenyl)hydroxylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-chloronitrobenzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxylamine group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: O-(4-chlorophenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(4-chlorophenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • O-benzylhydroxylamine hydrochloride
  • O-(carboxymethyl)hydroxylamine hemihydrochloride
  • O-(4-methylphenyl)hydroxylamine hydrochloride

Uniqueness: O-(4-chlorophenyl)hydroxylamine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other hydroxylamine derivatives may not be as effective .

Properties

IUPAC Name

O-(4-chlorophenyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHWLFNAYRLPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1ON)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607268
Record name O-(4-Chlorophenyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92829-67-9
Record name O-(4-Chlorophenyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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